A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dihydro-5-methylfuran
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dihydro-5-methylfuran
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 2,3-Dihydro-5-methylfuran (CAS No. 1487-15-6), a heterocyclic compound of interest in various chemical research and development sectors. As a substituted dihydrofuran, it functions as an enol ether, a structural motif that dictates much of its chemical behavior. This document consolidates critical data on its molecular identity, physical characteristics, spectroscopic signature, reactivity, and safe handling protocols. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical insights into the experimental analysis of this compound. All data and protocols are substantiated by authoritative sources to ensure scientific integrity.
Introduction: The Significance of the Dihydrofuran Moiety
The dihydrofuran ring system is a vital five-membered heterocyclic motif prevalent in numerous natural products and serves as a versatile intermediate in organic synthesis.[1] The unique electronic and structural characteristics of these cyclic enol ethers make them valuable building blocks for constructing more complex molecular architectures.[1] 2,3-Dihydro-5-methylfuran, also known as 4,5-Dihydrosylvan, is a specific derivative within this class.[2][3] Its properties are foundational to its application, whether as a starting material, a reference standard, or a fragment in larger molecular designs. Understanding its physicochemical profile—from its volatility and density to its spectroscopic fingerprints—is paramount for its effective use and manipulation in a laboratory setting.
Molecular and Chemical Identity
The unambiguous identification of a chemical compound relies on a standardized set of descriptors. 2,3-Dihydro-5-methylfuran is a colorless, volatile liquid.[4] Its fundamental identity is captured by its molecular formula, structure, and various registry numbers.
Caption: Chemical structure of 5-methyl-2,3-dihydrofuran.
Table 1: Chemical Identifiers for 2,3-Dihydro-5-methylfuran
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-methyl-2,3-dihydrofuran | [2] |
| CAS Number | 1487-15-6 | [2][3] |
| Molecular Formula | C₅H₈O | [2] |
| Molecular Weight | 84.12 g/mol | [2] |
| InChI | 1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |
| InChIKey | BGCWDXXJMUHZHE-UHFFFAOYSA-N | |
| SMILES | CC1=CCCO1 | |
| EC Number | 216-067-6 |
| Synonyms | 4,5-Dihydro-2-methylfuran, 4,5-Dihydrosylvan |[2][3] |
Core Physicochemical Properties
The physical properties of a compound govern its behavior in various environments and determine appropriate handling, separation, and purification techniques. 2,3-Dihydro-5-methylfuran is a highly flammable liquid, a fact underscored by its low flash point.[2] Its boiling point indicates significant volatility, requiring careful handling to prevent evaporation and inhalation.
Table 2: Summary of Physicochemical Data
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Form | Liquid | Ambient | [4] |
| Boiling Point | 82 °C | at 1 atm (lit.) | [4] |
| Density | 0.922 g/mL | at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.432 | at 20 °C (lit.) | [4] |
| Flash Point | -12 °C (10.4 °F) | closed cup |
| LogP (o/w) | 1.13 | (estimated) |[5] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely heavily on spectroscopic methods. The combination of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and definitive characterization of 2,3-Dihydro-5-methylfuran.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is ideal for analyzing volatile compounds like 2,3-Dihydro-5-methylfuran.[2] The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight of 84.12.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2,3-Dihydro-5-methylfuran, key characteristic absorptions would include:
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C-O-C Stretch: Strong absorptions typical for ethers.
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C=C Stretch: A distinct band for the enol ether double bond.
-
C-H Stretch: Bands corresponding to both sp² (vinylic) and sp³ (aliphatic) C-H bonds.
-
CH₃ Bending: Characteristic vibrations for the methyl group.
Spectra are available from various sources, including neat (FTIR) and vapor phase techniques.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is one of the most powerful tools for elucidating the precise structure. The expected proton signals for 2,3-Dihydro-5-methylfuran would be:
-
A singlet or narrow multiplet for the methyl protons (CH₃).
-
A triplet or multiplet for the vinylic proton adjacent to the double bond.
-
Two distinct multiplets for the two non-equivalent methylene groups (CH₂) in the dihydrofuran ring, likely showing characteristic splitting patterns due to coupling with each other and adjacent protons.
Sigma-Aldrich and other databases confirm the availability of ¹H NMR spectral data for this compound.[2]
Experimental Protocol: GC-MS Analysis
To ensure the identity and purity of 2,3-Dihydro-5-methylfuran, a validated analytical method is essential. GC-MS is the industry-standard technique for this purpose.
Objective: To confirm the identity and assess the purity of a sample of 2,3-Dihydro-5-methylfuran.
Methodology Rationale: Gas Chromatography (GC) is chosen for its ability to separate volatile components of a mixture based on their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the 2,3-Dihydro-5-methylfuran sample (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.
-
Instrument Setup (GC):
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Set to Split mode (e.g., 50:1 split ratio) with a temperature of 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Start the data acquisition software simultaneously with the injection.
-
Data Analysis:
-
Identify the peak corresponding to 2,3-Dihydro-5-methylfuran based on its retention time.
-
Extract the mass spectrum for this peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm identity.[3]
-
Calculate purity by integrating the peak area and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.
-
Caption: Standard workflow for GC-MS analysis of a volatile compound.
Reactivity and Stability
The reactivity of 2,3-Dihydro-5-methylfuran is largely defined by its enol ether functionality. This group is susceptible to hydrolysis under acidic conditions. The double bond can undergo various addition reactions. For the parent compound, 2,3-dihydrofuran, it is known to undergo lithiation upon treatment with butyl lithium, creating a versatile intermediate.[6]
Stability and Storage:
-
Storage Temperature: The recommended storage temperature is 2-8°C to minimize evaporation and potential degradation.
-
Atmosphere: For long-term stability, storage under an inert atmosphere like nitrogen is advisable to prevent oxidation.
-
Incompatibilities: It should be stored away from strong acids, bases, and oxidizing agents.[7]
Safety and Handling
Proper safety protocols are critical when working with 2,3-Dihydro-5-methylfuran due to its high flammability and potential for irritation.
-
GHS Classification: The compound is classified as a highly flammable liquid and vapor (H225).[2]
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.
Conclusion
2,3-Dihydro-5-methylfuran is a volatile, flammable heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its identity is best confirmed through a combination of GC-MS, NMR, and IR spectroscopy. The enol ether moiety is the primary determinant of its chemical reactivity. Strict adherence to safety protocols, including storage in a cool, well-ventilated area away from ignition sources, is mandatory for its safe handling and use in research and development.
References
- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran, 97%.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15145, 2,3-Dihydro-5-methylfuran.
- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97 1487-15-6.
- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97 1487-15-6 Properties.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66751498, 2,5-Dihydroxy-methylfuran.
- NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). 2,3-Dihydrofuran.
- SIELC Technologies. (n.d.). 2,3-Dihydro-5-methylfuran.
- Ramsauer, B., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry.
- CDH Fine Chemical. (n.d.). Safety Data Sheet - 2-Methylfuran.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans.
- Fisher Scientific. (2025). Safety Data Sheet - 2,3-Dihydrofuran.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18522, Dihydro-2-methyl-3(2H)-furanone.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans.
- Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-5-methyl- (CAS 57129-69-8).
- SpectraBase. (n.d.). 5-Methyl-2,3-dihydrofuran - Optional[MS (GC)] - Spectrum.
- ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Benchchem. (n.d.). 2,3-Dihydro-5-methylfuran | 1487-15-6.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 2,3-Dihydro-5-methylfuran | SIELC Technologies [sielc.com]
- 6. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
